(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a brominated ethoxy group, a methoxyphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the brominated ethoxy and methoxyphenyl intermediates, followed by their condensation with a diazinane trione precursor under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the brominated ethoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazinane trione core, potentially converting it into different reduced forms.
Substitution: The bromine atom in the ethoxy group can be substituted with other nucleophiles, resulting in a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under various conditions, including basic or acidic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets are of particular interest.
Medicine: The compound’s potential therapeutic properties are being investigated, including its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Comparison: Compared to similar compounds, (5Z)-5-{[4-(2-BROMOETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a brominated ethoxy group and a diazinane trione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19BrN2O5 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
(5Z)-5-[[4-(2-bromoethoxy)-3-methoxyphenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19BrN2O5/c1-13-4-3-5-15(10-13)24-20(26)16(19(25)23-21(24)27)11-14-6-7-17(29-9-8-22)18(12-14)28-2/h3-7,10-12H,8-9H2,1-2H3,(H,23,25,27)/b16-11- |
InChI Key |
JABKQTKKAFVHDB-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCBr)OC)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCBr)OC)C(=O)NC2=O |
Origin of Product |
United States |
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